molecular formula C22H26FN3O4S B2650198 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 896285-66-8

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2650198
CAS No.: 896285-66-8
M. Wt: 447.53
InChI Key: LCWKZVNFQYIIOU-UHFFFAOYSA-N
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Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O4S and its molecular weight is 447.53. The purity is usually 95%.
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Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an oxalamide moiety. This structural arrangement contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

The molecular formula of this compound is C23H29N3O4SC_{23}H_{29}N_{3}O_{4}S with a molecular weight of approximately 443.6 g/mol. The presence of both sulfonyl and oxalamide groups suggests potential for diverse biological activities and interactions.

Key Structural Features

FeatureDescription
Molecular Formula C23H29N3O4SC_{23}H_{29}N_{3}O_{4}S
Molecular Weight 443.6 g/mol
Sulfonyl Group Enhances binding interactions
Pyrrolidine Ring Contributes to binding affinity
Oxalamide Moiety Aids in stability and solubility

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may exhibit inhibitory effects on various enzymes and proteins, potentially modulating their activities.

  • Binding Interactions : The sulfonyl group enhances the compound's ability to bind to proteins and enzymes, which is crucial for its biological activity.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting pathways related to cancer cell proliferation and other diseases.
  • Stability and Solubility : The oxalamide moiety contributes to the compound's stability in biological environments, making it suitable for therapeutic applications.

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds structurally similar to this compound. For instance, a related oxalamide compound demonstrated selective inhibition of DVL1, a protein involved in WNT signaling pathways critical for cancer progression:

  • In Vitro Assays : The compound exhibited an EC50 of 0.74 μM against DVL1, indicating strong inhibitory potential.
  • Cell Line Studies : In HCT116 cells expressing wild-type APC, the compound inhibited growth with an EC50 of 7.1 μM, highlighting its potential as a lead compound for therapeutic development against WNT-dependent colon cancer .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with other oxalamide derivatives was conducted:

Compound NameEC50 (μM)TargetBiological Activity
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin)0.74DVL1Selective inhibition
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonamide)0.49DVL1Anticancer activity
(R)-enantiomer29.5DVL1Weaker inhibition compared to (S)

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-15-5-6-16(2)20(12-15)31(29,30)26-11-3-4-19(26)14-25-22(28)21(27)24-13-17-7-9-18(23)10-8-17/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKZVNFQYIIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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